{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Phenyl-2-oxabicyclo[211]hexan-4-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is a bicyclic structure that includes a phenyl group and an oxabicyclohexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring system with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets. The oxabicyclohexane ring system can mimic the structure of other biologically active compounds, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- {4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol is unique due to its specific structural configuration, which includes a phenyl group attached to the oxabicyclohexane ring. This configuration provides distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14O2 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1-phenyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI-Schlüssel |
SBUKKOAWSBJZPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.